Methyl 4-(2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamido)benzoate
Description
Methyl 4-(2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a fused thieno-triazolo-pyrimidine core linked to a methyl benzoate group via a thioacetamido bridge. This structure integrates sulfur-containing heterocycles and ester functionalities, which are critical for its biochemical interactions, particularly in receptor binding and metabolic stability.
Properties
IUPAC Name |
methyl 4-[[2-[[8-(3-methylbutyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4S2/c1-13(2)8-10-26-19(29)18-16(9-11-32-18)27-21(26)24-25-22(27)33-12-17(28)23-15-6-4-14(5-7-15)20(30)31-3/h4-7,9,11,13H,8,10,12H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBPYHGWLBWLAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC(=O)NC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamido)benzoate (CAS No. 1189484-48-7) is a complex organic compound with potential biological significance. This article reviews its biological activity based on existing research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 485.6 g/mol. The structure features a thieno-triazolo-pyrimidine core that is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H23N5O4S2 |
| Molecular Weight | 485.6 g/mol |
| CAS Number | 1189484-48-7 |
Antidiabetic Potential
Research indicates that compounds containing triazole moieties exhibit inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism. For instance, related compounds have shown IC50 values as low as 18 nM against DPP-IV, suggesting that this compound could exhibit similar inhibitory effects and thus serve as a potential therapeutic agent for type 2 diabetes management .
Anticonvulsant Activity
A study focusing on thieno-triazole derivatives reported significant anticonvulsant activity in certain structural frameworks. Although specific data on this compound is limited, its structural similarity to effective anticonvulsants suggests potential efficacy in seizure disorders .
Anticancer Properties
Preliminary investigations into compounds with similar scaffolds have revealed their ability to modulate immune responses and target specific pathways involved in tumor growth. The mechanism involves the degradation of IKZF proteins which are crucial in T-cell regulation and may enhance the immune system's ability to combat tumors . Given the structural attributes of this compound, it may also possess anticancer activity.
Case Studies and Research Findings
Several studies have evaluated the biological activities of compounds similar to this compound:
- DPP-IV Inhibition : In a study examining beta-amino amides with triazole structures, several derivatives demonstrated potent DPP-IV inhibition leading to reduced blood glucose levels in diabetic models .
- Anticonvulsant Efficacy : Research on thienopyrimidine derivatives indicated significant anticonvulsant effects in animal models. Compounds with similar thieno-triazole structures were particularly effective .
- Cancer Therapy : Investigations into IKZF protein modulators have shown promise in enhancing T-cell responses against tumors. Compounds that degrade IKZF proteins may improve therapeutic outcomes in cancer treatment .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
The compound shares structural motifs with several benzoate derivatives and sulfur-containing heterocycles (Table 1). For example:
- I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate): Both compounds contain a thioether linkage and aromatic benzoate ester. However, the target compound replaces the isoxazole ring with a fused thieno-triazolo-pyrimidine system, which may enhance adenosine receptor affinity due to increased planar rigidity .
- I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) : The ethoxy linker in I-6473 contrasts with the thioacetamido bridge in the target compound. This difference likely reduces sulfur-mediated interactions with cysteine residues in enzyme active sites .
Table 1: Structural Comparison of Key Analogs
Pharmacological and Biochemical Insights
- Unlike inosine, which activates A3 receptors, the sulfur and ester groups in the target compound could modulate selectivity toward A2A or A1 subtypes, similar to synthetic xanthine derivatives .
- Metabolic Stability : The methyl benzoate group may confer resistance to esterase-mediated hydrolysis compared to ethyl esters in analogs like I-6230 or I-6373, as methyl esters are generally less susceptible to enzymatic cleavage .
Physicochemical Properties
Research Findings and Methodological Considerations
Computational Modeling
Graph-based comparison methods () highlight the uniqueness of the target compound’s fused heterocycle, which may limit its "lumping" with simpler benzoate derivatives in predictive models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
